Cyanine5.5 maleimide
Description
Contextualization within Far-Red and Near-Infrared Fluorophores for Research
Cyanine5.5 maleimide (B117702) is classified as a far-red/near-infrared (NIR) fluorophore, a class of dyes that absorb and emit light at the longer wavelength end of the electromagnetic spectrum, typically between 650 and 900 nm. portlandpress.com This spectral range, often referred to as the "biological window," is particularly advantageous for biological imaging for several key reasons. medchemexpress.com Firstly, endogenous molecules in biological tissues, such as hemoglobin and water, have lower absorption in this range, which allows for deeper penetration of both excitation and emission light. mdpi.comnih.gov This property is crucial for non-invasive in vivo imaging of tissues and whole organisms. mdpi.com
Secondly, autofluorescence, the natural fluorescence emitted by various cellular components like flavins and collagen, is significantly reduced in the far-red and NIR regions. mdpi.com This leads to a higher signal-to-noise ratio, resulting in clearer and more sensitive imaging. portlandpress.com The use of far-red and NIR dyes like Cyanine5.5 minimizes the risk of phototoxicity and photobleaching, which can be problematic with shorter wavelength fluorophores that require higher energy light for excitation. mdpi.com These characteristics make Cyanine5.5 maleimide and other similar fluorophores invaluable for a range of applications, from single-molecule studies to whole-animal imaging. rsc.org
The spectral properties of Cyanine5.5 are central to its utility in research. Below is an interactive table detailing these key characteristics.
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~673-684 nm | lumiprobe.comantibodies.com |
| Emission Maximum (λem) | ~691-710 nm | lumiprobe.comantibodies.com |
| Molar Extinction Coefficient (ε) | ~198,000 - 235,000 M⁻¹cm⁻¹ | lumiprobe.comantibodies.com |
| Fluorescence Quantum Yield (Φ) | ~0.20 | lumiprobe.com |
Maleimide Chemistry as a Foundational Tool for Bioconjugation in Academic Research
The maleimide functional group is a cornerstone of bioconjugation chemistry due to its high reactivity and specificity towards thiol (sulfhydryl) groups. axispharm.combiosyn.com This reactivity is the basis for the widespread use of maleimide-functionalized molecules, including this compound, for labeling proteins, peptides, and other biomolecules. axispharm.combiosyn.com
The core of maleimide chemistry in this context is the Michael addition reaction. axispharm.com In this reaction, the thiol group, most commonly from a cysteine residue within a protein, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. bachem.com This process occurs readily under mild, near-neutral pH conditions (typically pH 6.5-7.5), which is advantageous as it preserves the native structure and function of most proteins. axispharm.com The reaction results in the formation of a stable thioether bond, covalently linking the maleimide-containing molecule to the target biomolecule. biosyn.com The reaction is highly selective for thiols over other functional groups like amines at this pH range, making it a reliable method for site-specific labeling. axispharm.com
This specific and efficient conjugation chemistry has made maleimides a foundational tool in academic research for a variety of applications, including:
Protein Labeling: Attaching fluorescent dyes, such as Cyanine5.5, to specific cysteine residues allows for the visualization and tracking of proteins in living cells and in vitro assays. lumiprobe.com
Antibody-Drug Conjugates (ADCs): In the development of targeted cancer therapies, maleimide chemistry is used to link potent cytotoxic drugs to monoclonal antibodies that specifically target tumor cells. axispharm.commdpi.com
Surface Functionalization: Biomolecules can be tethered to surfaces of nanoparticles, microarrays, or biosensors using maleimide-thiol chemistry for diagnostic and therapeutic purposes. axispharm.com
Overview of Current Research Paradigms and Key Applications of this compound
The unique combination of far-red fluorescence and specific thiol reactivity has positioned this compound as a versatile tool in a range of modern research paradigms. Its applications span from fundamental cell biology to the development of novel therapeutic and diagnostic agents.
Detailed Research Findings:
Targeted Cancer Imaging: In one line of research, Cyanine5.5 has been conjugated to molecules that target specific receptors overexpressed on cancer cells. For instance, it has been attached to an anti-epidermal growth factor receptor (EGFR) Affibody molecule for in vivo optical imaging of EGFR-positive tumors. science.gov Studies have shown that these conjugates can achieve rapid tumor targeting and good tumor-to-background contrast, demonstrating their potential for cancer imaging. science.gov Similarly, Cyanine5.5 labeled factor VIIa has been used to image tissue factor expressed on the vasculature of various tumors, including glioma and pancreatic cancer, allowing for the detection of primary tumors and metastases. nih.gov
Protein Labeling and Tracking: A significant application of this compound is in the labeling of proteins to study their function and localization. Researchers have utilized this dye to sensitively detect free thiol groups in protein extracts, enabling the identification of specific protein targets of cellular enzymes like thioredoxin. portlandpress.com The high sensitivity of the dye allows for the detection of even low-abundance proteins. portlandpress.com
Development of Antibody-Drug Conjugates (ADCs): While not always the final therapeutic product, this compound serves as a valuable research tool in the development of ADCs. Its fluorescent properties allow for the tracking and quantification of antibody-drug conjugate uptake and distribution in preclinical models. For example, research has explored the use of cyanine (B1664457) dyes in light-activated ADCs, where near-IR light can trigger the release of a conjugated drug in a spatially controlled manner. nih.govresearchgate.net The fluorescence of the cyanine scaffold can be used to monitor the tumor uptake of the ADC before light-induced drug release. nih.gov
Investigating Drug Delivery Systems: this compound is also employed to label and track various drug delivery vehicles, such as nanoparticles and polymers. This allows researchers to visualize the biodistribution, cellular uptake, and target accumulation of these delivery systems in vitro and in vivo. researchgate.netnih.gov For instance, it has been used to study the in vivo distribution of hyaluronic acid nanoparticles, providing insights into their pharmacokinetic profiles and tissue-specific accumulation.
These examples highlight the pivotal role of this compound in advancing our understanding of complex biological systems and in the development of new strategies for disease diagnosis and treatment.
Structure
2D Structure
Properties
Molecular Formula |
C46H49ClN4O3 |
|---|---|
Molecular Weight |
741.4 g/mol |
IUPAC Name |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H |
InChI Key |
VNFHENZPAYHJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Cyanine5.5 Maleimide
Strategies for Cyanine (B1664457) Dye Synthesis
The synthesis of cyanine dyes often involves multi-step procedures that can be optimized for yield, purity, and scalability. Key strategies focus on creating asymmetrical dyes with specific reactive groups for bioconjugation.
Modular Approaches for Heterobifunctional Cyanine Dye Synthesis
A significant advancement in cyanine dye synthesis is the development of modular approaches for creating heterobifunctional dyes. acs.orgtsscience.co.krnih.gov This strategy allows for the straightforward and efficient synthesis of diverse heterobifunctional cyanine 5 dyes. acs.orgnih.gov A key feature of this approach is the deferral of chromatographic purification until the final synthesis step, which is achieved by leveraging the pH- and functional group-dependent solubility of the asymmetric cyanine dyes. acs.orgtsscience.co.krnih.gov This method has been successfully applied to large-scale synthesis, producing low-gram quantities of the dye. acs.org
The modular design prevents the degradation of sensitive functional groups by introducing them in the final stage of the synthesis. acs.orgtsscience.co.krnih.gov This is a notable improvement over conventional methods that involve high temperatures for N-alkylation, which can risk the decomposition of such groups. acs.org The versatility of this synthetic strategy is demonstrated by the ability to introduce various functional groups through amide coupling or esterification in the final step. acs.org
Liquid-Phase Organic Synthesis (LPOS) Techniques for Water-Soluble Cyanine Dyes
Liquid-Phase Organic Synthesis (LPOS) has emerged as an effective method for preparing water-soluble cyanine dyes, such as Cy5. researchgate.netresearchgate.netbelnauka.by This technique utilizes a soluble polymer support, like poly(ethylene glycol) methyl ether, which simplifies the characterization of products at intermediate stages using NMR spectroscopy. researchgate.netresearchgate.netbelnauka.by The LPOS approach facilitates the synthesis of cyanine dyes that are widely used as fluorescent labels in biochemistry and medicine. researchgate.netresearchgate.netbelnauka.by
This strategy combines the advantages of homogeneous reaction conditions with the ease of purification associated with solid-phase synthesis. researchgate.net By loading and activating a sulfoindolenium onto a poly(ethylene glycol) (PEG) support, the subsequent reaction with a heterocyclic carbon nucleophile releases the cyanine dye and cleaves it from the PEG-bound hemicyanine. researchgate.net This method delivers cyanine dyes in high purity without the need for complex chromatographic separation. researchgate.netresearchgate.net
Synthesis of Substituted Cyanine Phosphoramidite (B1245037) Derivatives
Cyanine phosphoramidites are essential for the automated synthesis of fluorescently labeled oligonucleotides. glenresearch.comglenresearch.com The synthesis of substituted Cy5 phosphoramidite derivatives allows for the incorporation of dyes with tailored properties into DNA sequences. nih.govacs.orgnih.gov By varying the 5,5'-substituents on the indolenine rings, properties such as hydrophobicity, hydrophilicity, and electron-donating or -withdrawing character can be tuned, thereby influencing the absorption and emission characteristics of the dye. nih.gov
The synthetic process involves the preparation of parent dyes, followed by the functionalization of a pendant alkyl chain with a monomethoxytrityl (MMTr) protecting group. nih.gov The remaining hydroxyl-terminated linker allows for conversion to the phosphoramidite, which can then be directly incorporated into oligonucleotides during automated DNA synthesis. acs.orgnih.gov The resulting labeled DNA sequences exhibit spectroscopic properties that are similar to the parent dyes. nih.gov
Functionalization and Derivatization Approaches for Targeted Research Applications
The utility of Cyanine5.5 in research is greatly enhanced by its functionalization with specific reactive groups, enabling covalent attachment to biomolecules.
Maleimide (B117702) Functionalization for Specific Thiol Reactivity
Cyanine5.5 maleimide is a thiol-reactive fluorescent dye designed for the selective labeling of sulfhydryl groups found in molecules such as the cysteine residues of proteins and peptides. interchim.frabcam.co.jpbroadpharm.comglpbio.com The maleimide group reacts specifically with thiols at a neutral pH of 6.5-7. interchim.fr This reaction is efficient and allows for the formation of stable thioether bonds, covalently attaching the Cy5.5 fluorophore to the target molecule. interchim.fraatbio.comaatbio.com
For successful conjugation, any disulfide bonds within the protein must first be reduced to free thiol groups using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). interchim.fraatbio.commedchemexpress.comaatbio.comtocris.com If DTT is used, it must be removed prior to conjugation to prevent it from reacting with the maleimide dye. interchim.fraatbio.commedchemexpress.comaatbio.com The labeling reaction is typically carried out by mixing the dye with the protein solution at a specific molar ratio. interchim.frtocris.com
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C46H49ClN4O3 | abcam.co.jpglpbio.com |
| Molecular Weight | 741.36 g/mol | abcam.co.jpglpbio.com |
| Excitation Maximum (Ex) | 673 nm | interchim.frabcam.co.jp |
| Emission Maximum (Em) | 707 nm | interchim.frabcam.co.jp |
| Extinction Coefficient | 209,000 M⁻¹cm⁻¹ | interchim.fr |
| Quantum Yield (QY) | 0.2 | interchim.fr |
| Solubility | Soluble in DMSO, slightly soluble in water | abcam.co.jp |
Introduction of Sulfonate Groups for Enhanced Aqueous Environment Compatibility
To improve the utility of cyanine dyes in biological applications, which are predominantly aqueous, sulfonate groups are introduced into the dye structure. creative-diagnostics.combocsci.com Sulfonation significantly enhances the water solubility of the dyes, making them readily soluble in aqueous buffers without the need for organic co-solvents like DMSO or DMF. creative-diagnostics.combocsci.comglenresearch.com This is particularly important when working with sensitive biomolecules that may be adversely affected by organic solvents. bocsci.com
The presence of sulfonate groups on the indolenine rings not only increases water solubility but also helps to prevent the aggregation of dye molecules. glenresearch.commdpi.com Dye aggregation is a common issue with non-sulfonated cyanines and can lead to fluorescence quenching and inaccurate experimental results. glenresearch.com By reducing aggregation, sulfonated cyanine dyes, such as sulfo-Cy5, allow for higher labeling densities on proteins and antibodies without a loss of fluorescence, resulting in brighter conjugates. glenresearch.commdpi.com Furthermore, the introduction of sulfonate groups can slightly improve the optical stability and quantum yield of the dyes. bocsci.com
Table 2: Comparison of Non-Sulfonated and Sulfonated Cyanine Dyes
| Feature | Non-Sulfonated Cyanine Dyes | Sulfonated Cyanine Dyes | Reference |
|---|---|---|---|
| Water Solubility | Low, requires organic co-solvents (e.g., DMSO, DMF) | High, readily soluble in aqueous buffers | creative-diagnostics.combocsci.com |
| Aggregation | Prone to aggregation, which can cause fluorescence quenching | Less prone to aggregation, allowing for higher labeling densities | glenresearch.commdpi.com |
| Bioconjugation | Labeling often requires addition of organic solvents | Can be performed directly in aqueous buffers, simplifying the process | creative-diagnostics.combocsci.com |
| Applications | Oligonucleotide synthesis, PCR, protein labeling | Bioconjugation of hydrophilic biomolecules, in vivo imaging | creative-diagnostics.com |
Integration of Click Chemistry Tags (e.g., Azide) for Orthogonal Labeling Strategies
The integration of click chemistry handles, such as azide (B81097) groups, into the Cyanine5.5 framework provides a powerful tool for orthogonal labeling. Click chemistry refers to a class of biocompatible reactions that are highly efficient, specific, and tolerant of a wide range of reaction conditions, including aqueous environments. abpbio.com The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. interchim.fr
By incorporating an azide group onto the Cyanine5.5 molecule, researchers can create a bifunctional probe. One part of the molecule, the maleimide group, can react with thiols, while the azide group remains available for a subsequent, orthogonal reaction with an alkyne-modified molecule. This strategy allows for multi-step labeling procedures where different components can be introduced sequentially without cross-reactivity. For instance, a protein can first be labeled with an azide-modified Cy5.5 maleimide, and then a second molecule, such as a drug or a targeting ligand containing an alkyne group, can be "clicked" onto the dye. abpbio.cominterchim.fr This approach is particularly valuable for constructing complex bioconjugates and for in situ labeling experiments in complex biological systems. abpbio.com
Several commercial suppliers offer Cyanine5.5 azide for click chemistry applications. omichem.comlumiprobe.com These reagents can be used to label alkyne-modified biomolecules. interchim.fr The bio-orthogonal nature of the azide group ensures that it does not react with naturally occurring functional groups in biomolecules, providing high specificity. nih.gov This dual-reactivity expands the utility of Cyanine5.5 beyond a simple fluorescent tag, enabling its use as a platform for building multifunctional molecular probes. A recent study in 2024 demonstrated the use of a related compound, sulfo-cyanine 5, in a bio-orthogonal click chemistry strategy for targeted imaging. nih.gov
Phosphoramidite Incorporation for Oligonucleotide Labeling
For the labeling of synthetic oligonucleotides, the phosphoramidite version of Cyanine5.5 is the reagent of choice. medchemexpress.comglenresearch.com Phosphoramidite chemistry is the standard method for automated, solid-phase DNA and RNA synthesis. nih.gov A Cyanine5.5 phosphoramidite is a derivative of the dye that contains a phosphoramidite group, which can be directly incorporated into the growing oligonucleotide chain during synthesis. medchemexpress.comlumiprobe.com This allows for the precise placement of the fluorescent label at either the 5'-terminus, the 3'-terminus, or even internally within the oligonucleotide sequence. glenresearch.comnih.gov
The synthesis of Cy5.5 phosphoramidites involves modifying the core dye structure to include a reactive phosphoramidite moiety. nih.gov These reagents are designed to be compatible with the standard cycles of automated oligonucleotide synthesis. lumiprobe.com The stability of the phosphoramidite is a key consideration; for example, some structures are designed to be more resistant to the Arbuzov rearrangement, which can decrease coupling efficiency during synthesis. lumiprobe.com
Once synthesized, the labeled oligonucleotide can be used in a variety of applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and as probes in microarray analysis. medchemexpress.comlumiprobe.combocsci.com The ability to incorporate Cyanine5.5 directly into the oligonucleotide during synthesis offers significant advantages over post-synthesis labeling methods, such as improved purity of the final product and precise control over the labeling stoichiometry. nih.gov
Advanced Purification and Characterization Methodologies in Synthetic Research
The synthesis of this compound and its derivatives requires rigorous purification and characterization to ensure high quality and performance in downstream applications. Several advanced analytical techniques are routinely employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Compound Purification
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification of this compound and its conjugates. nih.govlumiprobe.comlunanano.ca Given the complexity of the reaction mixtures and the potential for side products, HPLC provides the high resolution necessary to separate the desired labeled product from unreacted dye, unlabeled biomolecules, and other impurities. antibodies.comlabscoop.com
Reverse-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, with a gradient of increasing organic solvent concentration used to elute the compounds from the column. The purity of the final product is often assessed by analyzing the chromatogram for the presence of a single, sharp peak corresponding to the target compound. lumiprobe.comlunanano.caantibodies.comlabscoop.com For example, a purity of ≥95% as determined by HPLC is a common quality control standard for commercially available this compound. lumiprobe.comlunanano.caantibodies.comlabscoop.com
Mass Spectrometry (MS) for Purity Assessment
Mass Spectrometry (MS) is another indispensable technique for the characterization of this compound. lumiprobe.comlunanano.ca MS provides a highly accurate measurement of the molecular weight of the compound, which serves as a primary confirmation of its identity. apexbt.com Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often coupled with a mass analyzer to determine the mass-to-charge ratio (m/z) of the molecule. researchgate.net This information is used to verify the successful synthesis of the target compound and to assess its purity. lumiprobe.comlunanano.caantibodies.comlabscoop.com In some cases, tandem mass spectrometry (MS/MS) is used to further fragment the molecule, providing additional structural information. researchgate.net
Bioconjugation Strategies Utilizing Cyanine5.5 Maleimide
Biomolecule-Specific Conjugation Applications in Research
Cyanine5.5 maleimide (B117702) is a versatile tool for fluorescently labeling a wide range of biomolecules for various research applications. aatbio.com
The general principle for labeling proteins and peptides with Cyanine5.5 maleimide involves the reaction of the maleimide group with free thiol groups on cysteine residues. interchim.frlumiprobe.com The biomolecule is typically dissolved in a suitable buffer at a pH between 6.5 and 7.5. interchim.fraatbio.com If necessary, disulfide bonds are reduced to generate free thiols, and the reducing agent is subsequently removed. aatbio.commedchemexpress.com A stock solution of this compound, usually in an organic solvent like DMSO or DMF, is then added to the protein or peptide solution. lumiprobe.comaatbio.com A molar excess of the dye is typically used to ensure efficient labeling. interchim.fraatbio.com The reaction is allowed to proceed for a specific time, often ranging from 30 minutes to a couple of hours at room temperature or overnight at 4°C, protected from light. interchim.fraatbio.com Finally, the unreacted dye is removed from the labeled conjugate through methods like gel filtration or dialysis. aatbio.comaatbio.com
The following table outlines a general protocol for labeling proteins and peptides with this compound.
| Step | Description | Key Considerations |
| 1. Biomolecule Preparation | Dissolve the protein or peptide in a degassed, thiol-free buffer at pH 6.5-7.5. lumiprobe.comaatbio.com | Protein concentration should ideally be between 2-10 mg/mL for optimal labeling. aatbio.commedchemexpress.comaatbio.com |
| 2. Reduction (Optional) | If the biomolecule contains disulfide bonds, reduce them with DTT or TCEP. aatbio.commedchemexpress.comaatbio.com | A 10-fold molar excess of the reducing agent is often used. interchim.fr |
| 3. Reducing Agent Removal | Remove the excess reducing agent using dialysis or gel filtration. aatbio.commedchemexpress.comaatbio.com | This step is crucial to prevent interference with the maleimide reaction. thermofisher.comresearchgate.net |
| 4. Dye Preparation | Prepare a stock solution of this compound in anhydrous DMSO or DMF. lumiprobe.comaatbio.com | Prepare the dye solution immediately before use to maintain its reactivity. aatbio.com |
| 5. Conjugation Reaction | Add the this compound solution to the biomolecule solution. interchim.fr | A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point. interchim.fraatbio.com |
| 6. Incubation | Incubate the reaction mixture at room temperature or 4°C, protected from light. interchim.fr | Incubation time can vary from 30 minutes to overnight. interchim.fraatbio.com |
| 7. Purification | Remove unreacted dye from the labeled conjugate using gel filtration or dialysis. aatbio.comaatbio.com | This ensures a pure, labeled product for downstream applications. |
Site-specific labeling with this compound allows for the precise attachment of the fluorophore to a predetermined location on a biomolecule, which is particularly valuable for functional studies. This is often achieved by introducing a unique cysteine residue at a specific position in a protein or peptide sequence. nih.gov
Cysteine-terminated peptides are a prime example of this strategy. The terminal cysteine provides a readily accessible thiol group for highly specific conjugation with this compound. nih.gov This approach is powerful because the maleimide group is highly selective for the thiol group of cysteine, especially under controlled pH conditions (6.5-7.5). interchim.fr This high specificity ensures that the dye is attached at the intended site, minimizing random labeling at other locations in the peptide. For peptides containing internal disulfide bonds, a reduction step with TCEP or DTT is necessary prior to labeling to expose the thiol group of the cysteine. lumiprobe.com After reduction, it is crucial to remove the reducing agent to prevent it from competing with the cysteine for the maleimide dye. researchgate.net
This method has been successfully used to label peptides for various applications, including cellular uptake and localization studies. For instance, a HER2-targeting peptide was conjugated with a cyanine (B1664457) dye to visualize its interaction with breast cancer cells.
Protein and Peptide Labeling Methodologies
Antibody Conjugation Techniques (e.g., Immunoglobulin G)
The conjugation of Cy5.5 maleimide to antibodies, such as Immunoglobulin G (IgG), is a widely used technique for producing fluorescently labeled immunoreagents. This process typically involves the selective reaction of the maleimide group of the dye with free sulfhydryl (thiol) groups on the antibody.
The general procedure for labeling IgG with Cy5.5 maleimide involves several key steps. Initially, if the antibody does not have accessible free thiols, its disulfide bonds must be reduced. This is commonly achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). For instance, an IgG solution can be treated with 20 mM DTT for 30 minutes at room temperature to expose the thiol groups. aatbio.commedchemexpress.com It is crucial to perform this reduction in a controlled manner to avoid complete denaturation of the antibody. aatbio.commedchemexpress.com To minimize reoxidation, the reaction is often carried out in an oxygen-free environment, under nitrogen, using degassed buffers. vwr.com
Following reduction, any excess reducing agent must be removed to prevent it from reacting with the maleimide dye. This is typically accomplished through dialysis or, more efficiently, by gel filtration. aatbio.commedchemexpress.comvwr.com The reduced antibody is then immediately reacted with Cy5.5 maleimide. The dye, usually dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the antibody solution. aatbio.comaatbio.com The reaction is typically carried out at a pH between 7.0 and 7.5, in buffers such as phosphate-buffered saline (PBS), for a duration of one to two hours at room temperature, followed by an overnight incubation at 2-8°C. medchemexpress.comvwr.com
The molar ratio of dye to protein is a critical parameter that needs to be optimized for each specific antibody to achieve the desired degree of labeling (DOL). aatbio.comaatbio.com An optimal DOL ensures sufficient fluorescence signal without compromising the antibody's binding affinity. aatbio.com For example, a starting molar ratio of 10:1 (dye:protein) is often used for goat anti-mouse IgG. aatbio.comaatbio.com
Table 1: Key Parameters in Antibody Conjugation with this compound
| Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Antibody Concentration | >2 mg/mL | Higher concentrations improve labeling efficiency. medchemexpress.comaatbio.com |
| Reducing Agent | DTT or TCEP | Exposes free thiol groups for conjugation. aatbio.commedchemexpress.com |
| Reaction pH | 7.0 - 7.5 | Optimal for maleimide-thiol reaction while maintaining antibody stability. aatbio.commedchemexpress.com |
| Reaction Time | 1-2 hours at RT, then overnight at 2-8°C | Allows for efficient conjugation. vwr.com |
| Dye/Protein Molar Ratio | ~10:1 (starting point) | Needs optimization to balance fluorescence and antibody function. aatbio.comaatbio.com |
Labeling of Engineered Protein Scaffolds (e.g., Affibody Molecules, ELP-CCMV Capsids)
Engineered protein scaffolds, such as Affibody molecules and Elastin-like polypeptide-Cowpea Chlorotic Mottle Virus (ELP-CCMV) capsids, offer advantages over traditional antibodies due to their small size and high stability. spiedigitallibrary.orgacs.org this compound is a valuable tool for labeling these scaffolds for various applications, including in vivo imaging.
Affibody Molecules: Affibody molecules are small (approximately 7 kDa) engineered proteins with a high affinity for specific targets. spiedigitallibrary.orgscience.gov For instance, an anti-EGFR Affibody molecule, Ac-Cys-ZEGFR:1907, has been site-specifically conjugated with Cy5.5-mono-maleimide. spiedigitallibrary.orgscience.gov The conjugation was achieved by reacting the maleimide dye with a C-terminal cysteine residue on the Affibody. The resulting probe, Cy5.5-ZEGFR:1907, demonstrated a binding affinity (KD) of 43.6 ± 8.4 nM to the epidermal growth factor receptor (EGFR). spiedigitallibrary.orgscience.gov
ELP-CCMV Capsids: In a study involving ELP-CCMV capsids, the introduction of an ELP tag at the N-terminus of the CCMV capsid protein induced a conformational change. nih.gov This change exposed a normally buried cysteine residue (Cys 59), making it accessible for conjugation with sulfo-Cyanine5 maleimide. nih.gov SDS-PAGE analysis confirmed the successful conjugation, showing a 10-fold increase in labeling efficiency compared to native CCMV capsids where the cysteines are not accessible. nih.govresearchgate.net This strategy allows for the site-selective modification of the virus-like particles. nih.gov
Table 2: Research Findings on Labeling Engineered Protein Scaffolds with this compound
| Scaffold | Key Finding | Reference |
|---|---|---|
| Anti-EGFR Affibody | Site-specific conjugation to a C-terminal cysteine yielded a probe with a KD of 43.6 ± 8.4 nM for EGFR. | spiedigitallibrary.orgscience.gov |
| ELP-CCMV Capsids | N-terminal ELP fusion exposed a native cysteine, enabling a 10-fold increase in conjugation efficiency with sulfo-Cyanine5 maleimide compared to native capsids. | nih.govresearchgate.net |
Conjugation to Sensitive Proteins and Highly Hydrophilic Biopolymers
The labeling of sensitive proteins and highly hydrophilic biopolymers presents unique challenges, as harsh reaction conditions can lead to denaturation and loss of function. The hydrophilic nature of sulfo-Cyanine5.5 maleimide makes it particularly suitable for these applications. lumiprobe.comantibodies.comglpbio.com The presence of four sulfo groups enhances its water solubility, allowing conjugation reactions to be performed in aqueous media and minimizing the use of organic solvents that can be detrimental to sensitive biomolecules. lumiprobe.comantibodies.comglpbio.comstratech.co.uk This property helps to maintain the native conformation and activity of the labeled molecules. lumiprobe.comantibodies.comglpbio.com
Labeling of Nanoparticles for Advanced Delivery and Sensing
This compound is also utilized in the labeling of nanoparticles for applications in drug delivery and bio-sensing. lumiprobe.commedchemexpress.commedchemexpress.com The dye's near-infrared fluorescence is advantageous for in vivo imaging due to reduced tissue autofluorescence in this spectral region. medchemexpress.com For example, magnetic nanoparticles have been covalently modified with various HER2-targeting proteins and subsequently labeled with Cy5.5. acs.org These fluorescent magnetic conjugates were then used for the visualization and quantification of cell labeling, demonstrating that nanoparticles functionalized with the affibody ZHER2:342 were highly effective for targeting HER2-overexpressing cells. acs.org
Nucleic Acid Labeling Strategies (e.g., Oligonucleotides)
This compound is not limited to protein labeling; it is also a valuable reagent for the fluorescent labeling of nucleic acids, particularly oligonucleotides. abmole.comstratech.co.uk Fluorescently labeled oligonucleotides are essential tools in various molecular biology techniques. The labeling can be achieved by incorporating a thiol-modified nucleotide into the oligonucleotide during synthesis, which then serves as a reactive handle for conjugation with the maleimide dye. lumiprobe.com Alternatively, phosphoramidite (B1245037) chemistry allows for the direct incorporation of the Cyanine5.5 fluorophore during automated oligonucleotide synthesis. lumiprobe.com This method provides precise control over the labeling position, which can be at the 3' or 5' terminus, or even at an internal position within the sequence. stratech.co.uklumiprobe.com
Purification Methodologies for this compound Conjugates
Gel Filtration and Size Exclusion Chromatography for Conjugate Separation
Following the conjugation reaction, it is essential to remove any unreacted, free Cy5.5 maleimide from the labeled biomolecule. Gel filtration, also known as size exclusion chromatography (SEC), is a widely used and effective method for this purification step. vwr.com This technique separates molecules based on their size. The larger bioconjugate will elute from the column first, while the smaller, unconjugated dye molecules are retained longer, allowing for their effective separation. vwr.com
For antibody conjugates, a Sephadex G-25 column is commonly used. medchemexpress.commedchemexpress.com The reaction mixture is loaded onto a column pre-equilibrated with a suitable buffer, such as PBS. vwr.com As the sample passes through the column, two distinct colored bands typically become visible: a faster-moving band corresponding to the Cy5.5-labeled antibody and a slower-moving band of the free dye. vwr.com Fractions are collected and analyzed, often spectrophotometrically, to identify and pool the fractions containing the purified conjugate. aatbio.comvwr.com This method is generally preferred over dialysis for its speed and efficiency in separating the conjugate from the free dye. vwr.com
Affinity Chromatography for Labeled Protein Constructs (e.g., Ni Affinity Chromatography)
Affinity chromatography is a powerful technique for purifying proteins, including those labeled with Cy5.5 maleimide, by exploiting specific binding interactions. nih.gov A common application involves the use of polyhistidine-tags (His-tags) engineered into the protein of interest. protocols.io These His-tagged proteins can be expressed in hosts like E. coli and then purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) media. protocols.iofsu.edu
The general workflow involves lysing the cells and incubating the resulting lysate with Ni-NTA beads, which selectively bind the His-tagged protein. protocols.io After binding, the resin is washed extensively to remove non-specifically bound proteins and other impurities. protocols.io In some protocols, the protein is labeled with the maleimide dye while it is immobilized on the Ni-NTA resin. researchgate.net This on-column labeling can be advantageous as it can be followed by further washing steps to remove excess, unreacted dye. researchgate.net Finally, the purified, labeled protein is eluted from the column using a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the nickel ions. protocols.io
While Ni-NTA is effective for high-yield purification, it can sometimes co-purify contaminants. researchgate.net For applications requiring higher purity, alternative affinity chromatography methods or different metal-ion resins, such as cobalt-NTA (Co-NTA), may be employed, as they can offer a better balance between yield and purity. researchgate.net
Dialysis and Spin Column Purification Techniques
Following the conjugation reaction, it is crucial to separate the labeled protein from unreacted this compound. Dialysis and spin column purification are two widely used methods for this purpose. lumiprobe.com
Dialysis is a size-based separation technique. The reaction mixture is placed in a dialysis bag made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). This bag is then submerged in a large volume of buffer. The smaller, unreacted dye molecules can pass through the pores of the membrane into the surrounding buffer, while the larger, labeled protein conjugates are retained within the bag. interchim.frvwr.com The buffer is changed several times to ensure complete removal of the free dye. interchim.fr While effective, dialysis can be a time-consuming process. vwr.com It is particularly recommended for purifying conjugates labeled with water-soluble dyes like sulfo-Cyanine derivatives to ensure efficient removal of the unreacted dye. lumiprobe.comlumiprobe.com
| Purification Technique | Principle | Advantages | Disadvantages |
| Dialysis | Size-based separation using a semi-permeable membrane. interchim.fr | Effective for complete removal of free dye. interchim.fr | Time-consuming. vwr.com |
| Spin Column | Gel filtration chromatography based on size exclusion. researchgate.net | Rapid and efficient with high protein recovery. researchgate.netthermofisher.com | May not be suitable for proteins smaller than the column's exclusion limit. windows.net |
Electrophoretic Separation Techniques for Conjugate Analysis
Electrophoretic techniques are primarily used for the analysis of the conjugation products rather than for large-scale purification. lumiprobe.com Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the results of a labeling reaction. nih.govresearchgate.net
In this technique, protein samples are denatured and coated with the negatively charged detergent SDS, which imparts a uniform negative charge-to-mass ratio. When an electric field is applied, the proteins migrate through the polyacrylamide gel matrix at a rate inversely proportional to their size.
By running both the unlabeled and labeled protein samples on the same gel, a shift in the molecular weight of the labeled protein can often be observed, confirming the attachment of the Cy5.5 dye. researchgate.net Furthermore, the gel can be visualized under appropriate illumination to detect the fluorescence of the conjugated dye, providing direct evidence of successful labeling. nih.govresearchgate.netnih.gov This in-gel fluorescence imaging is a sensitive method to confirm conjugation. benchchem.com
Characterization of Conjugation Products and Efficiency
After purification, it is essential to characterize the labeled protein to determine the efficiency of the conjugation reaction and the purity of the final product.
Spectrophotometric Determination of Dye-to-Protein Ratio (Degree of Substitution)
The degree of substitution (DOS), also known as the degree of labeling (DOL), refers to the average number of dye molecules conjugated to each protein molecule. aatbio.com This is a critical parameter, as both under-labeling and over-labeling can negatively impact the performance of the conjugate. aatbio.com The DOS is typically determined using absorption spectrophotometry. nih.gov
The process involves measuring the absorbance of the purified conjugate solution at two wavelengths:
The absorbance maximum of the protein, typically at 280 nm (A280).
The absorbance maximum of the dye, which for Cyanine5.5 is around 675-678 nm (A_dye).
The concentration of the protein and the dye can then be calculated using the Beer-Lambert law, which relates absorbance to concentration via the molar extinction coefficient (ε) of the substance. A correction factor is often necessary to account for the dye's absorbance at 280 nm. assaygenie.com
The formula for calculating the DOS is as follows:
Protein Concentration (M) = [A280 - (A_dye × CF280)] / ε_protein
Dye Concentration (M) = A_dye / ε_dye
DOS = Dye Concentration / Protein Concentration
Where:
A280 is the absorbance of the conjugate at 280 nm.
A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
CF280 is the correction factor for the dye's absorbance at 280 nm.
ε_protein is the molar extinction coefficient of the protein at 280 nm.
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
| Parameter | Description |
| A280 | Absorbance of the protein, typically measured at 280 nm. |
| A_dye | Absorbance of the dye at its specific maximum wavelength. |
| ε_protein | Molar absorptivity of the protein at 280 nm. |
| ε_dye | Molar absorptivity of the dye at its maximum absorption. |
| CF280 | Correction factor to account for the dye's absorbance at 280 nm. |
Analysis of Conjugation Efficiency using SDS-PAGE
SDS-PAGE is a valuable tool for qualitatively assessing the efficiency of the conjugation reaction. nih.govresearchgate.net By comparing the electrophoretic mobility of the unlabeled protein with the Cy5.5-labeled protein, a successful conjugation can be confirmed. The addition of the dye molecule increases the molecular weight of the protein, resulting in a slower migration through the gel. This appears as a band shift to a higher molecular weight position on the gel. researchgate.net
For a more direct confirmation, the gel can be imaged using a fluorescence scanner set to the excitation and emission wavelengths of Cy5.5. nih.govresearchgate.net The presence of a fluorescent band at the expected molecular weight of the protein provides strong evidence of successful conjugation. nih.gov The intensity of the fluorescent band can also give a qualitative indication of the labeling efficiency. nih.gov
Assessment of Conjugate Purity and Removal of Unreacted Dye
The effectiveness of the purification process can be assessed using several methods. Spectrophotometric analysis of the purified conjugate should show a clean protein and dye absorbance spectrum. High-performance liquid chromatography (HPLC) can also be used to separate the conjugate from any remaining free dye, providing a quantitative measure of purity. nih.govnih.govspiedigitallibrary.org For instance, reverse-phase HPLC can be used to analyze the final product, with purities of over 90% being achievable. nih.govnih.gov
Ultimately, the goal is to obtain a purified conjugate solution where the absorbance spectrum is dominated by the protein and the conjugated dye, with minimal contribution from free dye. aatbio.com
Advanced Spectroscopic and Photophysical Investigations of Cyanine5.5 Maleimide Conjugates
Fluorescence Properties in Diverse Biological Environments
The fluorescence of Cyanine5.5 (Cy5.5) maleimide (B117702) conjugates is highly sensitive to their local environment. Understanding these interactions is critical for the accurate interpretation of fluorescence-based assays and imaging studies.
The photophysical properties of cyanine (B1664457) dyes, including Cy5.5, are significantly influenced by the surrounding medium. researchgate.netnih.gov Factors such as solvent polarity, viscosity, and pH can alter the fluorescence intensity, lifetime, and spectral characteristics of the dye.
Solvent Polarity: In solution, solvent molecules interact with the dipole moment of the fluorophore. Changes in the dipole moment upon excitation lead to a rearrangement of the surrounding solvent molecules, a process known as solvent relaxation. evidentscientific.com Increasing solvent polarity generally leads to a red shift in the fluorescence emission spectrum, as the excited state is stabilized to a greater extent than the ground state. evidentscientific.compku.edu.cn This effect is more pronounced for polar and charged fluorophores. evidentscientific.com For instance, the fluorescence emission of cyanine dyes can be red-shifted in more polar solvents. rsc.org
Viscosity: The viscosity of the medium can affect the non-radiative decay pathways of cyanine dyes. rsc.org Increased viscosity can restrict molecular motions, such as torsional rotations around the methine bonds, which are responsible for non-radiative decay. This restriction can lead to an increase in fluorescence quantum yield and lifetime. rsc.org
pH: The fluorescence intensity of many cyanine dyes, including Cy5 and its derivatives, is generally stable over a wide pH range, typically from 3 to 10. aatbio.comnih.gov However, some studies have shown that extreme pH values can influence fluorescence. For example, some Alexa Fluor dyes, which are structurally similar to cyanine dyes, exhibit a decrease in fluorescence intensity at very low pH. nih.gov
The following table summarizes the general effects of environmental factors on the fluorescence of Cyanine5.5 maleimide conjugates:
| Environmental Factor | Effect on Fluorescence | Mechanism |
| Increasing Solvent Polarity | Red shift in emission spectrum | Stabilization of the excited state dipole moment by polar solvent molecules. evidentscientific.com |
| Increasing Viscosity | Increased fluorescence quantum yield and lifetime | Restriction of non-radiative decay pathways involving molecular rotations. rsc.org |
| pH (within 3-10 range) | Generally stable fluorescence intensity | The chromophore structure is largely unaffected within this pH range. aatbio.comlumiprobe.com |
The quantum yield (Φ) and fluorescence lifetime (τ) are fundamental parameters that characterize the efficiency and temporal dynamics of a fluorophore's emission. For this compound conjugates, these properties are not intrinsic to the dye alone but are also influenced by the biomolecule to which it is attached and the surrounding environment.
Cyanine dyes are known to have moderate to high quantum yields. nih.gov However, in non-viscous aqueous solutions, cyanine dyes like Cy5 can exhibit relatively low fluorescence efficiency due to structural features that promote non-radiative decay pathways, such as cis-trans isomerization. researchgate.netresearchgate.net When conjugated to biomolecules, the local environment can significantly alter these properties. For example, binding to a protein or nucleic acid can restrict the rotational freedom of the dye, leading to an increase in both quantum yield and fluorescence lifetime. researchgate.netresearchgate.net
Research has shown that the quantum yield of cyanine dyes can be enhanced by introducing certain structural modifications or by controlling the environment. For example, the introduction of a sulfonyl substituent in the aromatic ring of cyanine dyes can improve their fluorescence efficiency. researchgate.netresearchgate.net Similarly, encapsulation of cyanine dyes within host molecules like cyclodextrins can lead to a significant increase in brightness due to an increase in both absorption and quantum yield. arxiv.org
The fluorescence lifetime of cyanine dyes can range from picoseconds to nanoseconds. researchgate.net This parameter is also sensitive to the local environment and can be used to probe changes in the vicinity of the labeled biomolecule.
The table below provides a conceptual overview of how conjugation can affect the photophysical properties of Cyanine5.5:
| Property | Free Dye in Aqueous Solution | Conjugated to a Biomolecule | Rationale |
| Quantum Yield (Φ) | Lower | Higher | Restricted molecular motion upon binding reduces non-radiative decay pathways. researchgate.netresearchgate.net |
| Fluorescence Lifetime (τ) | Shorter | Longer | Similar to quantum yield, restricted motion leads to a longer excited state lifetime. researchgate.net |
Photostability and Photochemical Behavior Research
A significant limitation of fluorescent dyes, including Cyanine5.5, is their susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to light. nih.gov Research in this area focuses on understanding the mechanisms of photodegradation and developing strategies to enhance photostability.
Several strategies have been developed to improve the photostability of cyanine dyes for demanding applications like single-molecule imaging.
Structural Modifications: Introducing electron-withdrawing groups, such as cyano and fluoro substituents, into the cyanine dye structure can suppress oxidative photobleaching. nih.govrsc.org This approach reduces the electron density of the cyanine polyene, making it less susceptible to attack by reactive oxygen species. nih.gov
Triplet State Quenchers (TSQs): A major pathway for photobleaching involves the formation of a long-lived triplet state, which can react with molecular oxygen to generate damaging reactive oxygen species. nih.gov Covalently linking the cyanine dye to triplet state quenchers like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox can dramatically enhance photostability. researchgate.netnih.gov These agents reduce the lifetime of the triplet state, thereby minimizing the production of reactive oxygen species. nih.gov
Supramolecular Encapsulation: Encasing the dye within a molecular container, such as cyclodextrins or cucurbiturils, can protect it from the surrounding environment and enhance its photostability. arxiv.orgresearchgate.net This approach can also lead to an increase in the dye's brightness. arxiv.org
Antifade Reagents: The use of antifade reagents in the imaging medium is a common practice to reduce photobleaching. These reagents often contain enzymatic oxygen scavenger systems and redox-active small molecules that help to mitigate photo-oxidative damage. nih.govnih.gov
The following table summarizes various strategies for enhancing the photostability of cyanine dyes:
| Strategy | Mechanism | Example |
| Structural Modification | Reduces susceptibility to photo-oxidation by decreasing electron density. nih.govnih.gov | Introduction of cyano or fluoro groups into the dye structure. nih.govrsc.org |
| Triplet State Quenchers (TSQs) | Reduces the lifetime of the reactive triplet state, minimizing the formation of reactive oxygen species. nih.gov | Covalent attachment of cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox. researchgate.netnih.gov |
| Supramolecular Encapsulation | Physically shields the dye from the environment, preventing degradative reactions. arxiv.orgresearchgate.net | Encapsulation in cyclodextrins or cucurbiturils. arxiv.orgresearchgate.net |
| Antifade Reagents | Removes molecular oxygen or scavenges reactive oxygen species from the imaging medium. nih.govnih.gov | Use of oxygen scavenger systems and antioxidants like β-mercaptoethanol or Trolox. nih.gov |
The primary mechanism of photobleaching for cyanine dyes is photo-oxidation. acs.orgresearchgate.net This process is often initiated by the interaction of the dye's excited triplet state with molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂). nih.govacs.org Singlet oxygen can then react with the polymethine chain of the cyanine dye, leading to its cleavage and the loss of fluorescence. nih.govacs.org
Mitigation strategies are therefore focused on preventing the formation or action of these reactive oxygen species.
Oxygen Scavenging: Enzymatic systems, such as glucose oxidase and catalase, can be used to remove dissolved oxygen from the imaging buffer, thereby reducing the formation of singlet oxygen. nih.gov
Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to quench reactive oxygen species and protect the fluorophore from photo-oxidative damage. thno.org
Reducing Agents: Thiols, such as β-mercaptoethanol, are often included in imaging buffers. While they can contribute to photoswitching (see section 4.2.3), they can also act as reducing agents that help to mitigate oxidative damage. nih.gov
The photobleaching process can be summarized as follows:
Excitation: The cyanine dye absorbs a photon and is promoted to an excited singlet state (S₁).
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet state (T₁).
Formation of Reactive Oxygen Species: The triplet state dye can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). acs.org
Photo-oxidation: Singlet oxygen attacks the polymethine chain of the cyanine dye, leading to its irreversible degradation and loss of fluorescence. nih.gov
Cyanine dyes, including Cy5.5, can undergo reversible photoswitching between a fluorescent "on" state and a non-fluorescent "dark" or "off" state. nih.govescholarship.org This phenomenon is the basis for several super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM). nih.gov
The most common mechanism for photoswitching of red-emitting cyanine dyes involves the use of a primary thiol, such as β-mercaptoethanol, in the imaging buffer. nih.govacs.org Upon illumination with red light, the excited cyanine dye can react with the thiol to form a covalent adduct. escholarship.org This adduct disrupts the conjugated π-electron system of the dye, rendering it non-fluorescent. escholarship.org
The dye can be returned to its fluorescent state by illumination with a different wavelength of light, typically in the UV or violet range, which causes the dissociation of the thiol adduct. nih.govacs.org This ability to control the on/off state of individual fluorophore molecules allows for their sequential localization with high precision, enabling the reconstruction of an image with a resolution that surpasses the diffraction limit of light. nih.gov
The photoswitching cycle can be represented as:
Cy5.5 (fluorescent) + Thiol --(Red Light)--> Cy5.5-Thiol Adduct (dark) --(UV/Violet Light)--> Cy5.5 (fluorescent) + Thiol nih.govacs.org
The exploitation of these dark states is crucial for super-resolution imaging. By ensuring that only a sparse, random subset of fluorophores is in the "on" state at any given time, their individual positions can be precisely determined. nih.gov The efficiency of this photoswitching process, including the on- and off-switching rates and the photostability of both states, is a key determinant of the quality of the resulting super-resolution image. nih.gov Research has also explored the role of photoisomerization in the formation of transient dark states in cyanine dyes. nih.gov
Intramolecular and Intermolecular Interactions and Aggregation Phenomena
The photophysical properties of this compound and its conjugates are profoundly influenced by their local environment and concentration. Interactions at both the intramolecular and intermolecular levels can lead to significant changes in their spectroscopic signatures, primarily through the phenomenon of dye aggregation.
Cyanine dyes, including Cyanine5.5, exhibit a strong tendency to self-associate in aqueous solutions, a phenomenon driven by intermolecular van der Waals forces between the planar aromatic structures of the dye molecules. primescholars.com This aggregation process leads to the formation of dimers and higher-order aggregates, which have distinct spectroscopic properties compared to the monomeric dye. primescholars.com The specific nature of these spectral changes is described by molecular exciton (B1674681) theory, which considers the coupling of the transition dipole moments of the constituent dye molecules. koreascience.kr
Two primary forms of aggregates are typically observed:
H-aggregates (Hypsochromic): These aggregates are characterized by a face-to-face (stacked) arrangement of the dye molecules. This parallel orientation of transition dipoles results in a blue-shift (hypsochromic shift) of the main absorption band relative to the monomer. H-aggregates are often associated with weak or quenched fluorescence. osti.govnsf.govresearchgate.net Studies on various cyanine dyes have shown that increasing dye concentration in aqueous media promotes the formation of H-aggregates. rsc.org
J-aggregates (Bathochromic): These are formed by a head-to-tail alignment of the dye molecules. This arrangement leads to a red-shift (bathochromic shift) in the absorption spectrum, often appearing as a new, narrow, and intense band at a longer wavelength. osti.govnsf.gov
The equilibrium between monomeric and aggregated forms is sensitive to factors such as dye concentration, temperature, ionic strength, and the presence of organic solvents. primescholars.comkoreascience.kr Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are instrumental in studying these equilibria and characterizing the resulting aggregates. primescholars.com
| Aggregate Type | Molecular Arrangement | Primary Spectroscopic Signature |
| H-aggregate | Face-to-face (stacked) | Blue-shift (hypsochromic) in absorption |
| J-aggregate | Head-to-tail | Red-shift (bathochromic) in absorption |
| Oblique | Intermediate angled | Both blue- and red-shifted absorption bands |
This table summarizes the main types of dye aggregates and their characteristic impact on absorption spectra based on molecular exciton theory. osti.govnsf.govnih.gov
When this compound is used to label proteins, particularly at high dye-to-protein ratios, the proximity of the conjugated dye molecules can facilitate the formation of dimers or higher-order aggregates directly on the protein surface. cambridge.org This phenomenon is often observed as a hypsochromic (blue) shift in the absorption spectrum, which is characteristic of H-aggregate formation. cambridge.org
Deoxyribonucleic acid (DNA) can serve as a scaffold to control the spatial arrangement of covalently attached Cyanine5.5 dyes with high precision. nih.govresearchgate.net By strategically positioning this compound conjugates along a DNA backbone, it is possible to induce specific dye-dye interactions and study their photophysical consequences. osti.gov When two or more Cy5 dyes are placed in close proximity on a DNA template, they can form dimers and larger aggregates that exhibit strong excitonic coupling. nih.govnih.gov
The photophysical properties of these DNA-templated aggregates are highly dependent on the relative orientation and distance between the dyes. nih.govresearchgate.net
H-like Dimers: Placing dyes in a stacked, parallel orientation (e.g., on adjacent positions in a DNA Holliday junction) typically results in the formation of H-aggregates. Spectroscopically, this manifests as an intense blue-shifted absorption peak and suppressed absorption at longer wavelengths. nsf.gov These H-aggregates are characterized by strong fluorescence quenching and drastically reduced excited-state lifetimes. osti.govnih.gov
J-like Dimers: A head-to-tail arrangement on the DNA scaffold can produce J-aggregates, identified by a red-shifted absorption band. nsf.gov
These interactions demonstrate that the DNA scaffold not only brings the dyes into proximity but also influences their conformation, thereby dictating the resulting photophysical properties of the aggregate. nih.govcambridge.org
Energy Transfer Mechanisms in Dye-Labeled Systems
Cyanine5.5 is an excellent fluorophore for studying energy transfer processes due to its high extinction coefficient, good quantum yield in the near-infrared (NIR) region, and significant spectral overlap with other common fluorophores.
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore in an excited state and an acceptor fluorophore. wikipedia.org The efficiency of this process is acutely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nm, making it a "spectroscopic ruler" for studying molecular interactions and conformational changes in biomolecules. wikipedia.orgulab360.com
Cyanine5.5 is frequently employed as an acceptor in FRET pairs due to its absorption spectrum overlapping well with the emission spectra of many donor dyes that emit in the red region of the spectrum. nih.gov A common and effective FRET pair is Cy5 as the donor and Cy5.5 as the acceptor. This pairing is advantageous for its large Förster distance (R₀), which is the distance at which FRET efficiency is 50%. A larger R₀ allows for the detection of FRET over greater molecular distances. nih.gov Other dyes, such as Cy3.5, have also been successfully paired with Cy5.5 for single-molecule FRET studies. nih.gov
| FRET Pair (Donor-Acceptor) | Förster Distance (R₀) | Donor Emission (Peak) | Acceptor Absorption (Peak) |
| Cy3-Cy5 | ~60 Å | ~570 nm | ~650 nm |
| Cy5-Cy5.5 | ~73 Å | ~670 nm | ~675 nm |
| Cy3.5-Cy5.5 | Not specified | ~595 nm | ~675 nm |
This table provides examples of FRET pairs involving cyanine dyes, highlighting the key spectral parameters and the Förster distance (R₀) that governs the energy transfer efficiency. nih.govnih.gov
By using DNA nanostructures as templates, it is possible to assemble multiple Cyanine5.5 dyes into precisely ordered aggregates that exhibit strong excitonic coupling. nih.gov This approach mimics the principles of natural light-harvesting complexes found in photosynthetic organisms, where chromophores are arranged to efficiently capture and transfer solar energy. osti.gov
When Cy5 and Cy5.5 dyes are organized on a DNA scaffold, such as a Holliday junction, they can form heteroaggregates. nih.gov The close proximity and defined orientation of the dyes lead to the delocalization of the excited state over multiple molecules, forming a "molecular exciton." nih.gov This collective excitation can significantly alter the absorption properties of the system. For instance, by varying the ratio of Cy5 to Cy5.5 in a DNA-templated tetramer, the primary absorption feature can be systematically tuned across a wide energy range. nih.gov
These DNA-scaffolded dye aggregates, particularly those designed to have J-like properties, are being explored for their potential in creating artificial light-harvesting systems and excitonic circuits. osti.govnih.gov The goal is to create structures that can absorb light over a broad spectral range and funnel the energy efficiently to a desired location, a key principle in solar energy conversion. nih.gov
Relationship between Dye Localization and Energy Transfer Efficiency
The precise positioning, or localization, of this compound and its Förster Resonance Energy Transfer (FRET) partner is a critical determinant of the efficiency of energy transfer. The relationship is governed by the principles of FRET, where the efficiency (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor dyes, as described by the Förster equation:
E = 1 / (1 + (r/R₀)⁶)
Here, R₀ is the Förster distance, the specific distance at which the FRET efficiency is 50%. This strong distance dependence makes FRET a powerful tool for measuring nanoscale distances and conformational changes in biomolecules. The localization of this compound, when conjugated to a specific site on a biomolecule, directly influences the 'r' value and thus the resulting energy transfer efficiency.
Detailed research into FRET pairs, such as Cy3.5 and Cy5.5, has provided quantitative insights into this relationship. By systematically varying the separation between these dyes on a rigid biomolecular scaffold like double-stranded DNA (dsDNA), a clear correlation between dye localization and FRET efficiency has been demonstrated. nih.gov
In such studies, dsDNA is used as a molecular ruler, allowing for the precise placement of donor and acceptor dyes at defined separations. nih.gov For instance, when Cy5.5 is paired with a donor like Cy3.5, increasing the number of base pairs (bp) separating the dyes leads to a predictable and measurable decrease in FRET efficiency. nih.govresearchgate.net This proximity dependence is the foundation for using this compound conjugates in sophisticated biophysical studies, such as investigating the structure of nucleosomes or monitoring dynamic biomolecular interactions. nih.gov
One single-molecule study systematically investigated the FRET efficiency between Cy3.5 and Cy5.5 conjugated to dsDNA at separations ranging from 0 to 33 base pairs. The results clearly showed a monotonic decrease in FRET efficiency as the distance between the dyes increased. nih.gov This experimental data validates the theoretical Förster relationship and highlights the sensitivity of the Cy3.5-Cy5.5 FRET pair to changes in intermolecular distance. nih.govresearchgate.net
The following table summarizes the findings from a study that measured the mean FRET efficiency for various separations of a Cy3.5-Cy5.5 dye pair on dsDNA constructs. This illustrates the direct impact of dye localization on energy transfer efficiency.
| Dye Separation (in base pairs) | Approximate Distance (Å) | Mean FRET Efficiency (E) |
|---|---|---|
| 0 | ~0 | ~0.98 |
| 4 | ~13.6 | ~0.95 |
| 13 | ~44.2 | ~0.70 |
| 16 | ~54.4 | 0.51 ± 0.05 |
| 19 | ~64.6 | ~0.35 |
| 25 | ~85.0 | ~0.15 |
| 33 | ~112.2 | ~0.05 |
Data adapted from single-molecule FRET studies on dsDNA constructs labeled with a Cy3.5-Cy5.5 pair. The approximate distances are calculated assuming a B-form DNA helical rise of 3.4 Å per base pair. Some FRET efficiency values are estimated from graphical data presented in the source literature. nih.gov
The data confirms that at a separation of 16 bp, which is approximately 54.4 Å, the measured FRET efficiency is 0.51. nih.gov This distance is in excellent agreement with the theoretically calculated Förster radius for this dye pair, which is 55 Å, reinforcing the accuracy of FRET-based distance measurements when using Cyanine5.5 conjugates. nih.gov The stability of this FRET pair across various biochemical buffers further supports its suitability for a wide range of experimental conditions in chromatin and DNA studies. nih.gov
Molecular Imaging Applications of Cyanine5.5 Maleimide Conjugates
Near-Infrared (NIR) Fluorescence Imaging Modalities in Biomedical Research
The use of fluorescent probes that operate in the near-infrared spectrum (700-900 nm) offers significant advantages for in vivo imaging. nih.gov This spectral window is often referred to as the "biological transparency window" because endogenous molecules like hemoglobin and water have low absorption in this range. nih.gov This results in deeper tissue penetration of light and reduced autofluorescence compared to imaging in the visible spectrum, leading to a higher signal-to-background ratio and improved sensitivity for detecting molecular targets within living organisms. nih.gov
In Vivo Optical Imaging Techniques and Methodology
In vivo optical imaging with Cy5.5 maleimide (B117702) conjugates typically involves the systemic administration of the fluorescent probe into a small animal model, followed by non-invasive imaging using specialized equipment. mdpi.com These imaging systems are designed to excite the fluorophore at its specific wavelength and detect the emitted NIR fluorescence. spiedigitallibrary.org
The general methodology involves:
Probe Administration: The Cy5.5-conjugated probe is introduced into the living animal, usually via intravenous injection. nih.gov
Biodistribution and Targeting: The probe circulates throughout the body and, based on the targeting moiety it is conjugated to, accumulates at specific sites of interest, such as tumor tissues. researchgate.net
Image Acquisition: At various time points post-injection, the animal is anesthetized and placed in an imaging chamber. An external light source excites the Cy5.5, and a sensitive camera captures the emitted NIR photons. spiedigitallibrary.org This allows for the dynamic visualization of probe accumulation and clearance. nih.gov
This technique enables the non-invasive monitoring of biological processes in real-time within a living organism, providing valuable insights into disease progression and therapeutic response. mdpi.com
Ex Vivo Tissue Imaging and Quantitative Analysis
Following the completion of in vivo imaging studies, ex vivo analysis of tissues and organs is often performed to validate and quantify the probe's biodistribution. nih.gov This procedure involves euthanizing the animal and excising the organs of interest (e.g., tumor, liver, kidneys, spleen, muscle). researchgate.net
The excised tissues are then imaged using the same or a similar fluorescence imaging system. jove.com This allows for a more detailed and sensitive assessment of probe accumulation in specific organs without the confounding factors of tissue depth and scattering present in live animals. nih.gov
Quantitative analysis is a key component of ex vivo imaging. By drawing regions of interest (ROIs) around the excised tissues in the fluorescence images, the average fluorescence intensity can be measured. researchgate.net This data provides a semi-quantitative measure of the probe's concentration in each organ, allowing for direct comparison of uptake between different tissues and experimental groups. nih.gov This method is considered a gold standard for confirming the targeting specificity of a fluorescent probe. nih.gov
Microscopic Imaging of Cellular Structures and Intracellular Localization
To understand the mechanism of action of a targeted probe, it is crucial to determine its localization at the cellular and subcellular level. Confocal microscopy is a powerful technique used for this purpose. evidentscientific.com Cells or tissue sections treated with the Cy5.5 maleimide conjugate are imaged to visualize the probe's distribution. nih.gov
The process typically involves:
Cell Culture and Treatment: Cells are cultured on coverslips and incubated with the Cy5.5-conjugated probe. nih.gov
Staining and Fixation: After incubation, cells may be co-stained with other fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes or MitoTracker for mitochondria) and then fixed. nih.gov
Imaging: A confocal microscope is used to acquire high-resolution optical sections of the cells. The Cy5.5 is excited with a specific laser line (e.g., 633 nm or 647 nm), and its emission is detected. evidentscientific.com
By overlaying the images from the Cy5.5 channel with those of the organelle-specific dyes, the intracellular localization of the probe can be determined. rsc.org This information is vital for confirming that a probe is reaching its intended intracellular target and for elucidating its cellular uptake mechanism, such as endocytosis. nih.gov
Development of Targeted Molecular Probes for Biomarker Visualization
The versatility of the maleimide functional group on Cy5.5 allows for its conjugation to a wide array of targeting ligands, enabling the development of probes for specific biomarkers. This targeted approach significantly enhances the contrast and specificity of molecular imaging.
Design of Affibody-Based Probes for Receptor Targeting (e.g., Epidermal Growth Factor Receptor)
Affibody molecules are small, engineered proteins with high affinity for specific molecular targets, making them excellent candidates for developing targeted imaging probes. An anti-EGFR Affibody molecule, ZEGFR:1907, was site-specifically conjugated to Cy5.5-mono-maleimide to create a probe for imaging tumors that overexpress the Epidermal Growth Factor Receptor (EGFR).
In vivo imaging studies in mice bearing high-EGFR-expressing (A431) and low-EGFR-expressing (MCF7) tumors demonstrated the probe's specificity. The Cy5.5-ZEGFR:1907 conjugate showed rapid tumor targeting and good tumor-to-background contrast as early as 0.5 hours post-injection in A431 tumors, while MCF7 tumors were barely visible. Ex vivo imaging confirmed high probe accumulation in the A431 tumors, as well as in the liver and kidneys, at 24 hours post-injection.
| Cell Line | EGFR Expression | In Vivo Tumor Visibility (0.5h p.i.) | Ex Vivo Tumor Uptake (24h p.i.) |
| A431 | High | Clearly Visible | High |
| MCF7 | Low | Barely Visible | Minimal |
The binding affinity (KD) of the Cy5.5-ZEGFR:1907 probe to EGFR was determined to be 43.6 ± 8.4 nM by flow cytometry. Microscopic imaging on A431 and MCF7 cells further validated the probe's specificity, showing significant binding only to the high-EGFR-expressing cells. These findings highlight the potential of Cy5.5-labeled Affibody molecules for targeted molecular imaging of cancer biomarkers.
Peptide Conjugates for Investigating Cellular Uptake and Subcellular Localization (e.g., Tat-peptides, Her2-NLP)
Peptides, including cell-penetrating peptides (CPPs) and receptor-targeting peptides, are widely used to deliver imaging agents into cells. mdpi.com The conjugation of Cy5.5 maleimide to these peptides allows for the investigation of their cellular uptake pathways and subcellular fate. nih.gov
For instance, a fluorescent conjugate was synthesized by coupling Cy5.5 to a bivalent peptide consisting of a Her2-binding peptide and a nuclear localization sequence peptide (NLP). This Cy5.5-Her2-NLP probe was designed to target Her2/neu-positive breast cancer cells. Fluorescent microscopic imaging was used to assess its cellular uptake and intracellular localization. The study revealed that while the conjugate was internalized by Her2/neu-positive cells (SKBR-3 and BT474), it remained localized within the cytoplasm and did not translocate to the nucleus, despite the presence of the NLP. No significant uptake was observed in Her2/neu-negative (MDA-MB-231) cells.
Similarly, CPPs like the Tat peptide from the HIV-1 virus are known to facilitate the translocation of various molecular cargo across the cell membrane. researchgate.net Labeling Tat peptides with Cy5.5 maleimide enables the visualization and quantification of their cellular uptake efficiency. springernature.com Studies with other Cy5-labeled CPPs have shown that the chemical properties of the dye itself can influence the uptake mechanism, with some conjugates localizing to endolysosomal compartments. nih.gov These peptide-based probes are invaluable tools for understanding and optimizing drug and gene delivery systems. nih.gov
| Peptide Conjugate | Target/Mechanism | Target Cells | Subcellular Localization |
| Cy5.5-ZEGFR:1907 | EGFR Targeting | A431 (EGFR-positive) | Cell Membrane/Internalized |
| Cy5.5-Her2-NLP | Her2/neu Targeting | SKBR-3, BT474 (Her2-positive) | Cytoplasm |
| Cy5-CPP (general) | Cell Penetration | Various | Cytoplasm/Endolysosomes |
Imaging of Immune Cell Activity and Inflammatory Processes (e.g., T lymphocytes in Experimental Autoimmune Encephalomyelitis models)
The use of Cyanine5.5 maleimide conjugates has been instrumental in monitoring immune cell trafficking and inflammation, particularly in preclinical models of autoimmune diseases like Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis. nih.govplos.org Researchers have successfully labeled T lymphocytes with Cyanine5.5 to track their infiltration into the central nervous system during the inflammatory process. nih.gov
In a notable study, T lymphocytes were labeled with a conjugate of Cyanine5.5 and a Tat peptide (Cy5.5-Tat) to facilitate cell entry. nih.govnih.gov These labeled T cells were then administered intravenously to rats with EAE. nih.gov Using near-infrared fluorescence (NIRF) imaging, the migration and accumulation of these cells in the brain could be monitored in vivo. nih.gov
Key findings from this research include:
Correlation with Disease Activity: The fluorescence signal intensity from the Cy5.5-labeled T cells in the brains of EAE animals directly correlated with the clinical severity of the disease. The highest signal was observed during the acute phase and subsequent relapses, mirroring the pattern of neurological impairment. nih.gov
Specificity of Infiltration: A significant fluorescence signal was observed only in EAE animals that received myelin-activated T cells, not in those that received naïve T cells, demonstrating the specificity of the labeled cells' infiltration to sites of inflammation. nih.gov
Non-invasive Tracking: This method allows for the non-invasive, longitudinal study of T cell activity during the initiation and progression of inflammation in the EAE model. nih.govnih.gov
The table below summarizes the key aspects of this application.
| Parameter | Description | Finding | Reference |
| Cell Type | T lymphocytes | Myelin-activated T cells were labeled for tracking. | nih.gov |
| Animal Model | Experimental Autoimmune Encephalomyelitis (EAE) in rats | EAE is a model for multiple sclerosis, characterized by T cell-mediated inflammation in the CNS. | nih.govplos.org |
| Labeling Agent | Cy5.5-Tat peptide conjugate | The Tat peptide facilitates the entry of the Cy5.5 dye into the T cells. | nih.govnih.gov |
| Imaging Modality | Near-Infrared Fluorescence (NIRF) Imaging | Allows for in vivo visualization of labeled cells deep within tissues. | nih.gov |
| Key Observation | Fluorescence signal correlated with disease severity | The accumulation of labeled T cells in the brain paralleled the neurological symptoms of EAE. | nih.gov |
This approach provides a powerful tool for evaluating the efficacy of new anti-inflammatory therapies by directly visualizing their effect on immune cell infiltration. nih.gov
Fluorescent Probes for Tumor Biology Research and Diagnostic Development
This compound is extensively used to develop fluorescent probes for cancer research and diagnostics. nih.gov Its favorable optical properties in the NIR window minimize background signal from biological tissues, enhancing sensitivity for tumor detection. The maleimide group enables conjugation to targeting moieties, such as antibodies, peptides, or other molecules that specifically bind to biomarkers overexpressed on cancer cells. researchgate.net
The general strategy involves:
Selection of a Targeting Ligand: A molecule with high affinity and specificity for a tumor-associated antigen or receptor is chosen.
Conjugation: this compound is covalently linked to the targeting ligand via its thiol groups.
In Vivo Imaging: The resulting fluorescent probe is administered, and its accumulation at the tumor site is visualized using optical imaging systems.
This approach has been applied to various aspects of tumor biology:
Tumor Delineation: Probes targeting specific cell surface proteins can help in accurately identifying tumor margins during preclinical surgical guidance.
Monitoring Treatment Response: By targeting markers associated with apoptosis or cell proliferation, these probes can provide a non-invasive readout of a tumor's response to therapy.
Developing New Diagnostics: The high sensitivity of fluorescence imaging with Cyanine5.5-based probes contributes to the development of novel methods for early cancer detection. nih.gov
The versatility of cyanine (B1664457) dyes allows for their conjugation to a wide array of targeting molecules, making them a cornerstone in the development of targeted imaging agents. researchgate.net
Super-Resolution Microscopy Applications with this compound
Beyond whole-animal imaging, Cyanine5.5 and its derivatives are pivotal in super-resolution microscopy, a collection of techniques that bypass the diffraction limit of light to visualize cellular structures at the nanoscale.
Stochastic Optical Reconstruction Microscopy (STORM) and dSTORM Implementations
Cyanine5.5 is closely related to cyanine dyes like Cy5, which are workhorse fluorophores in STORM and direct STORM (dSTORM). thermofisher.commicroscopyu.com These techniques rely on the principle of sequentially activating and imaging individual, photoswitchable fluorophores. thermofisher.com By precisely localizing each molecule and reconstructing the data from thousands of frames, a super-resolved image is generated.
This compound can be conjugated to antibodies or other proteins to specifically label structures of interest, such as the cytoskeleton or organelles, for STORM imaging. The performance of cyanine dyes in STORM depends on several factors:
Brightness: They exhibit high molar extinction coefficients and good quantum yields, resulting in bright single-molecule emission, which is crucial for precise localization. medchemexpress.com
Photoswitching: In the presence of specific imaging buffers containing reducing agents (e.g., thiols), cyanine dyes can be reversibly switched between a fluorescent "on" state and a dark "off" state. thermofisher.commicroscopyu.com
Photostability: The number of switching cycles a dye can undergo before permanently photobleaching determines the quality and density of localizations in the final image. thermofisher.com
The table below outlines the role of Cyanine5.5-like dyes in STORM.
| Feature | Role in STORM/dSTORM | Mechanism/Advantage | Reference |
| Targeting | Labeling specific biomolecules | Maleimide group allows covalent linkage to cysteine residues in proteins (e.g., antibodies). | lumiprobe.comaatbio.com |
| Signal Generation | Single-molecule fluorescence | High photon output per switching event allows for high localization precision. | thermofisher.com |
| Photoswitching | Reversible transition to a dark state | Achieved by using imaging buffers with reducing agents (thiols) that form a non-fluorescent adduct. | microscopyu.com |
| Image Reconstruction | Building a super-resolved image | The precise coordinates of thousands of individual molecules are compiled over time. | thermofisher.com |
Exploiting Photoswitchable Properties for Nanoscale Imaging
The ability of Cyanine5.5 and related cyanine dyes to photoswitch is the cornerstone of their use in nanoscale imaging. microscopyu.com The mechanism for dyes like Cy5 involves a reversible chemical reaction with a reducing agent, such as a thiol, present in the imaging buffer. microscopyu.com
The photoswitching cycle can be described as follows:
Excitation and Emission: The fluorophore is excited by a laser (e.g., ~670-680 nm for Cy5.5), and it emits a photon.
Switching Off: With continued excitation, the dye is driven into a long-lived dark state, often through the formation of a non-fluorescent adduct with a thiol from the buffer. microscopyu.com
Reactivation (Switching On): A lower-energy activation laser (e.g., UV or violet light) can be used to break the bond with the reducing agent, returning the dye to its fluorescent state. microscopyu.com In dSTORM, spontaneous reactivation can also occur.
This controlled activation of a sparse subset of fluorophores in each imaging frame prevents their emitted signals from overlapping, allowing for their individual localization with high precision. thermofisher.com The photoswitchable properties of Cyanine5.5, therefore, enable the visualization of subcellular architecture with a resolution far exceeding that of conventional light microscopy. thermofisher.commicroscopyu.com
Cyanine5.5 Maleimide in Advanced Analytical and Detection Methodologies
Proteomic Analysis and Protein Function Studies
The unique properties of Cy5.5 maleimide (B117702) make it highly suitable for a range of applications in proteomics and the study of protein function.
Sensitive Detection of Free Thiols in Native Protein Extracts
Cyanine5.5 maleimide is recognized as a highly sensitive dye for detecting free thiol groups in native protein extracts. bioscience.co.uktargetmol.comnih.gov This capability is crucial for understanding the redox state of proteins and identifying those with accessible cysteine residues, which can be important for their function and regulation. The high extinction coefficient and fluorescence quantum yield of cyanine (B1664457) dyes contribute to their sensitivity in these applications. glpbio.comnih.gov
Identification of Targeted Proteins (e.g., by Barley Thioredoxin h Isoforms)
A significant application of Cy5.5 maleimide is in the identification of protein targets of specific enzymes, such as thioredoxins. In a notable study, researchers used Cy5 maleimide to label and identify seed proteins targeted by barley thioredoxin h isoforms. nih.govnih.gov This approach involved two-dimensional electrophoresis and fluorescence labeling of thiol groups, which was significantly improved by the high sensitivity of the Cy5 maleimide dye. nih.gov The use of this method led to a tenfold increase in the number of detected protein spots compared to previous techniques. nih.gov
The study successfully identified 16 different putative target proteins from 26 spots. nih.govnih.gov Among the identified proteins were barley alpha-amylase/subtilisin inhibitor, several alpha-amylase/trypsin inhibitors, and cyclophilin. nih.govnih.gov Furthermore, novel potential target proteins were identified, including lipid transfer protein, an embryo-specific protein, three chitinase (B1577495) isoenzymes, a single-domain glyoxalase-like protein, and superoxide (B77818) dismutase, suggesting new physiological roles for thioredoxin h in barley seeds. nih.gov
| Protein | Known/Novel Target | Reference |
|---|---|---|
| Barley alpha-amylase/subtilisin inhibitor | Known | nih.gov |
| Alpha-amylase/trypsin inhibitors | Known | nih.gov |
| Cyclophilin | Known (for m-type thioredoxin) | nih.gov |
| Lipid transfer protein | Novel | nih.gov |
| Embryo-specific protein | Novel | nih.gov |
| Chitinase isoenzymes (three) | Novel | nih.gov |
| Single-domain glyoxalase-like protein | Novel | nih.gov |
| Superoxide dismutase | Novel | nih.gov |
Saturation Fluorescence Labeling Approaches for Comprehensive Proteomic Studies
Saturation fluorescence labeling is a technique used in proteomics to label all available cysteine residues on proteins, allowing for more comprehensive analysis. scientificlabs.co.uk This method requires a high dye-to-protein labeling ratio to ensure that the majority of proteins in a sample are labeled. scientificlabs.co.uk While CyDye DIGE Fluor saturation dyes like Cy3 and Cy5 maleimide are designed for this purpose, achieving true saturation can be challenging and requires careful optimization of labeling conditions. scientificlabs.co.uknih.gov
Research has shown that for some dyes, a 50-100-fold excess of the dye over the cysteine concentration is necessary for reproducible saturation. nih.gov The extent of labeling can also influence the mass of the protein, which needs to be considered in subsequent analyses like mass spectrometry. scientificlabs.co.uk
Analysis of Protein-DNA Interactions (e.g., Helicase Unwinding Activity)
Cyanine dyes, including Cy5 and its derivatives, are instrumental in studying protein-DNA interactions at the single-molecule level. rsc.org One prominent application is in monitoring the helicase-driven unwinding of DNA. nih.gov By labeling the DNA or the helicase with fluorescent dyes like Cy5, researchers can observe the dynamics of this process in real-time.
In one study, Cy5 maleimide was used to label the UvrD helicase to investigate its oligomeric state during DNA unwinding. nih.govresearchgate.net Single-molecule fluorescence imaging revealed that UvrD can unwind DNA as a dimer or a trimer. nih.govresearchgate.net This direct visualization provided novel insights into the kinetic scheme of helicase-DNA interactions. researchgate.net
Another approach involves using a FRET (Förster Resonance Energy Transfer) pair, such as Cy3 and Cy5, attached to the DNA substrate. nih.gov As the helicase unwinds the DNA, the distance between the two dyes changes, leading to a change in the FRET signal, which can be correlated with the unwinding activity. nih.gov
Probing Molecular Interactions and Conformational Changes in Proteins using Fluorescence
Fluorescence-based techniques are powerful tools for investigating molecular interactions and conformational changes in proteins. evidentscientific.commdpi.com The fluorescence properties of dyes like pyrene (B120774) are sensitive to their microenvironment, allowing them to report on changes in protein conformation. mdpi.com
FRET is a particularly valuable technique in this context. evidentscientific.com By labeling a protein with a donor and an acceptor fluorophore, such as Cy3 and Cy5, changes in the distance between the labeled sites due to conformational changes can be monitored by measuring the FRET efficiency. evidentscientific.comnih.gov This approach has been used to study the hinge-bending motion of T4 lysozyme (B549824) and can provide information on both the distance and the relative orientation of the fluorophores. nih.gov
Nucleic Acid Detection and Analysis
Fluorescent Labels for Oligonucleotides and Engineered DNA Constructs
This compound is frequently employed for the fluorescent labeling of oligonucleotides and engineered DNA constructs. aatbio.combocsci.com This is typically achieved by introducing a thiol group into the oligonucleotide during synthesis, which then serves as a reactive handle for the maleimide dye. interchim.fraatbio.com The resulting fluorescently labeled oligonucleotides are crucial for a variety of applications due to their high sensitivity and non-radioactive nature. aatbio.com
The linkage between the Cy5.5 dye and the oligonucleotide is a stable covalent bond, ensuring that the label remains attached under most biological conditions. stratech.co.uk To minimize any potential interference with the biological activity of the oligonucleotide, a functional linker is sometimes incorporated between the dye and the nucleic acid. stratech.co.uk The dye can be attached at specific positions within the oligonucleotide, such as the 3' or 5' end, or even internally. stratech.co.ukacs.org
Key characteristics of fluorescent labels like Cy5.5 for oligonucleotide applications include high fluorescence quantum yields and the retention of the biomolecule's biological function after labeling. stratech.co.uk The spectral properties of Cy5.5 are well-suited for many fluorescence-based analytical techniques. interchim.fr
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (λex) | ~678 nm | interchim.frstratech.co.uk |
| Emission Maximum (λem) | ~694-701 nm | interchim.frstratech.co.uk |
Applications in Nucleic Acid Research and Diagnostic Assay Development
The use of Cy5.5 maleimide-labeled oligonucleotides is extensive in nucleic acid research and the development of diagnostic assays. bocsci.comstratech.co.uk These fluorescent probes are fundamental to techniques that rely on the detection of specific nucleic acid sequences. Homogeneous detection methods, where it is not necessary to separate probe-target hybrids from unhybridized probes, have particularly benefited from the use of such fluorescent labels. oup.com
Fluorescence Resonance Energy Transfer (FRET) is a key application where Cy5.5-labeled oligonucleotides are utilized. aatbio.comaatbio.com In FRET-based assays, such as molecular beacons, the proximity of a fluorophore (like Cy5.5) to a quencher molecule on the oligonucleotide probe results in low fluorescence. Upon hybridization to a target nucleic acid sequence, a conformational change separates the dye and quencher, leading to a detectable increase in fluorescence. aatbio.comaatbio.com These FRET-based oligonucleotide probes are widely used for diagnosing infectious diseases. aatbio.com
Furthermore, Cy5.5-labeled oligonucleotides are employed in various other analytical methods, including:
Fluorescence microscopy stratech.co.uk
Fluorescence polarization spectroscopy aatbio.com
Time-resolved fluorescence (TRF) aatbio.com
Flow Cytometry for Quantitative Cellular Analysis
Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. setabiomedicals.com It relies on the detection of fluorescence signals from cells that have been labeled with specific fluorescent markers. setabiomedicals.com Cy5.5 maleimide is used to label antibodies and other molecules that can then be used to identify and quantify specific cell populations or cellular components. axispharm.comaxispharm.com
The near-infrared emission of Cy5.5 is advantageous in flow cytometry as it minimizes spectral overlap with other commonly used fluorophores, enabling multi-color analysis where several cellular parameters are measured simultaneously. axispharm.com For instance, an antibody conjugated to Cy5.5 can be used to label a specific cell surface receptor. The intensity of the fluorescence from each cell is proportional to the number of receptors, allowing for quantitative analysis of receptor expression levels across a cell population. spiedigitallibrary.orgscience.gov
In one study, the binding affinity of a Cy5.5-labeled Affibody molecule to the epidermal growth factor receptor (EGFR) on cancer cells was determined using flow cytometry. spiedigitallibrary.orgscience.gov This demonstrates the utility of Cy5.5 in quantifying molecular interactions at the cellular level.
High-Throughput Screening and Bioanalytical Assay Development
The robust and sensitive fluorescence of Cy5.5 makes it a valuable tool for high-throughput screening (HTS) and the development of various bioanalytical assays. stratech.co.ukrndsystems.comb-cdn.net HTS platforms are used in drug discovery to rapidly test large numbers of compounds for their effects on biological targets. b-cdn.net Assays developed for HTS need to be sensitive, reliable, and amenable to automation.
Cy5.5-labeled probes are used in a variety of HTS assay formats. For example, FRET-based assays employing Cy5.5 are used to screen for inhibitors of enzymes like proteases. aatbio.com In such assays, a peptide substrate is labeled with Cy5.5 and a quencher. Cleavage of the substrate by the enzyme separates the dye and quencher, resulting in a fluorescent signal. The effect of potential inhibitors on this signal can then be measured. aatbio.com
The development of custom bioanalytical assays is another area where Cy5.5 maleimide finds application. stratech.co.ukb-cdn.net Its compatibility with various detection platforms and its stable chemical properties make it a versatile label for creating novel detection methods for a wide range of analytes. axispharm.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 7-aminocoumarin |
| 7-hydroxycoumarin |
| AMCA |
| Black hole quencher 1 |
| Black hole quencher 2 |
| Coumarin |
| Cyanine3 |
| Cyanine3.5 |
| Cyanine5 |
| Cyanine5.5 alkyne |
| This compound |
| Cyanine7 |
| Dabcyl |
| EDANS |
| FAM (fluorescein) |
| Hexachlorofluorescein (HEX) |
| Pacific Blue |
| Sulfo-Cyanine5.5 |
| Tetrachlorofluorescein (TET) |
| Tetramethylrhodamine (TMR) |
| Texas Red |
| Tide Quencher™ 6WS (TQ6WS) |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Cyanine5.5 Maleimide (B117702) Derivatives for Addressing Specific Research Challenges
While Cyanine5.5 maleimide offers excellent performance in the near-infrared (NIR) spectrum, ongoing research aims to create derivatives with enhanced properties tailored for specific experimental needs. The primary goals are to improve photostability, increase quantum yield in aqueous biological environments, and introduce novel functionalities.
Key areas of development include:
Structural Rigidification: The flexible polymethine chain of cyanine (B1664457) dyes is a primary source of non-radiative decay, which lowers the quantum yield. Researchers are designing new derivatives where the chain is partially or fully rigidified through covalent bridging. This strategy restricts trans-cis isomerization, a major pathway for energy loss, thereby increasing fluorescence brightness and photostability.
Modification of Heterocyclic Nuclei: The terminal indolenine rings of the Cyanine5.5 core are being modified. Introducing electron-withdrawing or electron-donating groups, or replacing the rings entirely with different heterocyclic systems, can fine-tune the dye's spectral properties, solvatochromism, and redox potential. This allows for the creation of probes that are less susceptible to environmental quenching or that can act as sensors for specific analytes.
Linker Optimization: The linker connecting the fluorophore to the maleimide group is being re-engineered. Introducing polyethylene (B3416737) glycol (PEG) chains can improve water solubility and reduce non-specific binding to proteins. Conversely, designing cleavable linkers (e.g., responsive to specific enzymes or changes in pH) can enable activatable probes that only fluoresce upon reaching their target environment.
The table below summarizes the targeted improvements in next-generation derivatives compared to the standard this compound.
| Parameter | Standard this compound | Targeted Improvement in Next-Gen Derivatives | Rationale/Strategy |
|---|---|---|---|
| Photostability | Moderate; susceptible to photobleaching under high-intensity illumination. | Significantly Increased | Structural rigidification of the polymethine chain; addition of antioxidant moieties. |
| Quantum Yield (in aqueous buffer) | Moderate (~0.20-0.28) | Increased (>0.40) | Inhibition of non-radiative decay pathways via rigidification; modification of heterocyclic groups. |
| Non-Specific Binding | Can occur due to hydrophobic interactions. | Reduced | Incorporation of hydrophilic PEG linkers between the dye and the maleimide. |
| Functionality | Primarily a labeling reagent. | Expanded (e.g., Sensing) | Integration of environmentally sensitive groups or cleavable linkers for activatable probes. |
Integration with Advanced Nanotechnology Platforms for Enhanced Sensing and Imaging
The conjugation of this compound to nanostructures represents a powerful synergy. Nanoparticles serve as scaffolds that can amplify signal, improve stability, and provide multifunctional capabilities not achievable with the dye alone.
Signal Amplification: By attaching multiple this compound molecules to a single nanoparticle (e.g., a silica (B1680970) or polymer nanoparticle), a probe of exceptionally high brightness can be created. This is invaluable for detecting low-abundance targets in cells or tissues.
FRET-Based Nanosensors: this compound is an excellent acceptor for Förster Resonance Energy Transfer (FRET) when paired with donors like quantum dots or other fluorophores. By co-localizing a donor and this compound on a nanoparticle scaffold, highly sensitive ratiometric sensors can be constructed. For example, a nanoparticle-based sensor for proteases could feature a FRET donor and a Cy5.5-labeled peptide substrate; cleavage of the peptide separates the pair, leading to a measurable change in the fluorescence emission ratio.
Enhanced Stability and Delivery: Encapsulating or conjugating this compound within or on the surface of robust nanocarriers like liposomes or gold nanoparticles can protect the dye from photobleaching and enzymatic degradation in complex biological environments. The nanoparticle surface can also be functionalized with targeting ligands (e.g., antibodies) to direct the Cy5.5-labeled probe specifically to tissues or cells of interest.
| Nanotechnology Platform | Method of Integration with Cy5.5 Maleimide | Key Advantage | Example Application |
|---|---|---|---|
| Silica Nanoparticles | Covalent attachment to surface-functionalized silica (e.g., aminated silica followed by reaction with a heterobifunctional crosslinker). | High brightness (many dyes per particle), excellent photostability, low cytotoxicity. | Targeted cellular imaging. |
| Gold Nanoparticles (AuNPs) | Attachment to a thiol-functionalized coating on the AuNP surface. | Fluorescence quenching ability for "off/on" sensors; plasmonic enhancement. | Protease activity sensors (quenching is relieved upon substrate cleavage). |
| Quantum Dots (QDs) | Conjugation of Cy5.5-labeled proteins/peptides to the QD surface. | Serves as an efficient FRET acceptor for bright, photostable QD donors. | High-sensitivity FRET biosensors for molecular interactions. |
| Polymer Micelles/NPs | Covalent attachment to functional groups on the polymer backbone or surface. | Biocompatibility, tunable size, and potential for co-delivery of therapeutic agents. | Theranostic probes for simultaneous imaging and drug delivery. |
Advancements in Single-Molecule and Super-Resolution Techniques Leveraging Cyanine5.5
Cyanine5.5 is a key fluorophore in super-resolution microscopy, particularly in single-molecule localization microscopy (SMLM) techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). The maleimide functional group allows for its site-specific incorporation into proteins, enabling the visualization of cellular structures with nanoscale resolution.
Future research is focused on optimizing the performance of this compound for these demanding techniques. The photoswitching (blinking) behavior of Cy5.5, which is essential for SMLM, is highly dependent on the local chemical environment, particularly the presence of a primary thiol like mercaptoethylamine (MEA) in the imaging buffer.
Current research directions include:
Buffer Optimization: Systematically investigating and optimizing imaging buffer compositions to enhance the photoswitching characteristics of Cy5.5. This involves fine-tuning the concentration of thiols, adjusting pH, and adding other reagents (e.g., oxygen scavengers) to increase the number of photons detected per switching event and improve localization precision.
Self-Healing Dyes: A frontier in dye development is the creation of "self-healing" cyanine derivatives. These molecules would incorporate an intramolecular photostabilizer covalently linked to the fluorophore. This would reduce the reliance on specific, and sometimes cytotoxic, imaging buffers and make SMLM experiments more robust and broadly applicable, particularly for live-cell imaging.
Multi-Color SMLM: Developing protocols and compatible dye pairs to enable simultaneous two- or three-color super-resolution imaging alongside Cyanine5.5. This requires careful spectral separation and ensuring that the optimal photoswitching buffer for one dye does not compromise the performance of the others.
Computational Modeling and Simulation of Dye-Biomolecule Interactions for Predictive Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound conjugates. By simulating the dye-protein system at an atomic level, researchers can gain insights that are difficult or impossible to obtain through experiments alone.
Predicting Photophysical Properties: Quantum mechanics/molecular mechanics (QM/MM) simulations can predict how the local protein environment affects the absorption and emission spectra of the conjugated Cyanine5.5 dye. This can explain experimentally observed spectral shifts and changes in quantum yield upon labeling, helping to interpret FRET data more accurately.
Conformational Dynamics: Molecular dynamics (MD) simulations can model the flexibility and orientation of the Cyanine5.5 dye when attached to a protein. This is crucial for understanding how the dye's movement might influence FRET efficiency or its accessibility to quenchers. It can also help in designing protein mutants where the labeling site is positioned to minimize dye-induced perturbation of protein function.
Rational Design of Labeling Sites: Before performing any wet-lab experiments, computational models can be used to screen potential cysteine labeling sites on a target protein. Simulations can predict which sites are most accessible to this compound and which are least likely to disrupt the protein's native structure or function upon labeling, saving significant time and resources.
Standardization of Labeling and Characterization Protocols for Enhanced Reproducibility in Research
A significant challenge in the field is the lack of standardized reporting for labeling experiments, which can lead to poor reproducibility between laboratories. Future progress depends on the community-wide adoption of standardized protocols and a minimum set of reporting requirements for studies using this compound and other covalent probes.
Key elements requiring standardization include:
Labeling Reaction: Reporting the exact buffer composition (including pH), dye-to-protein molar ratio, concentration of reducing agents like Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) if used, reaction time, and temperature.
Purification: Specifying the exact method used to remove unreacted dye (e.g., size-exclusion chromatography, dialysis), including column type, buffer, and the number of buffer changes.
Characterization: Calculating and reporting the Degree of Labeling (DOL) is essential. This requires measuring the absorbance of the protein (typically at 280 nm) and the dye (at its absorption maximum, ~675 nm for Cy5.5) and applying a correction factor for the dye's absorbance at 280 nm.
Data Reporting: Publications should include the full absorption spectra of the final conjugate to confirm successful labeling and purity.
Establishing a "minimum information" checklist for reporting on bioconjugation experiments would dramatically improve the ability of other researchers to replicate, validate, and build upon published findings.
| Proposed Checklist for Standardized Reporting of Cy5.5 Maleimide Conjugation | |
|---|---|
| Category | Parameter to Report |
| Labeling Reaction | Protein concentration and buffer (pH, components). |
| Molar ratio of this compound to protein used. | |
| Reducing agent (if any) and concentration (e.g., TCEP). | |
| Reaction time and temperature. | |
| Purification | Method (e.g., SEC, dialysis, spin column). |
| Specifics (e.g., column resin, dialysis MWCO, buffer). | |
| Characterization | Final Degree of Labeling (DOL) calculation. |
| Molar extinction coefficients used for protein and dye. | |
| Full UV-Vis absorption spectrum of the final conjugate. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
